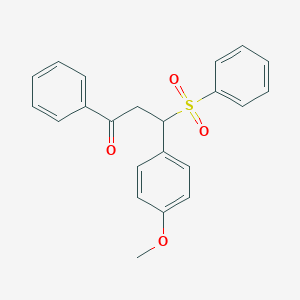
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of sulfonyl ketones These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a carbonyl group (C=O)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one typically involves the following steps:
Starting Materials: Benzene sulfonyl chloride, 4-methoxybenzaldehyde, and phenylacetone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The benzene sulfonyl chloride is reacted with 4-methoxybenzaldehyde to form an intermediate, which is then reacted with phenylacetone under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Análisis De Reacciones Químicas
Types of Reactions
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Alcohols or hydroxy derivatives.
Substitution: Various substituted sulfonyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzenesulfonyl)-1-phenyl-1-propanone: Lacks the methoxy group, which may affect its reactivity and applications.
3-(Benzenesulfonyl)-3-(4-hydroxyphenyl)-1-phenyl-1-propanone: Contains a hydroxy group instead of a methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
The presence of the methoxy group in 3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one can enhance its solubility and potentially alter its reactivity compared to similar compounds. This unique structural feature may also impact its interactions with biological targets, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C22H20O4S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C22H20O4S/c1-26-19-14-12-18(13-15-19)22(16-21(23)17-8-4-2-5-9-17)27(24,25)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3 |
Clave InChI |
UKAUPWVVVABNBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227885.png)
![2-[3-[3-(2-Furanylmethylamino)-3-oxopropyl]-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetic acid (phenylmethyl) ester](/img/structure/B1227888.png)

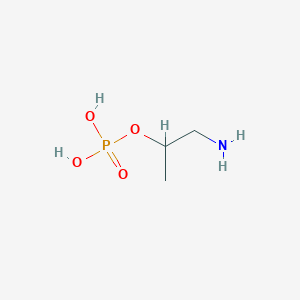
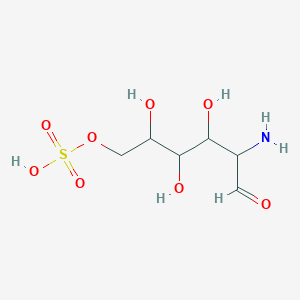
![2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide](/img/structure/B1227894.png)
![N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B1227896.png)
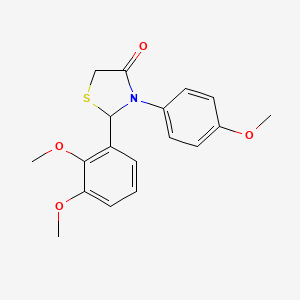

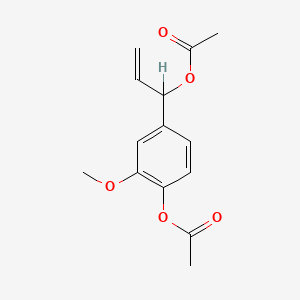
![N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({6-METHYL-4-OXO-3-PHENYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B1227904.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-3,5-dinitrobenzamide](/img/structure/B1227905.png)
![4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide](/img/structure/B1227907.png)
![5-(2-furanylmethyl)-4-(3-methoxyphenyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1227911.png)
